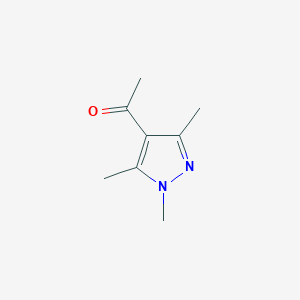
Hexaphenoxycyclotriphosphazene
Overview
Description
Hexaphenoxycyclotriphosphazene (HPCP) is a novel synthetic compound that has recently been used for a variety of scientific research applications. It is an organophosphorus compound composed of three phenoxy rings and three cyclotriphosphazene rings and is considered to be a very promising molecule for use in laboratory experiments. HPCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been found to possess a number of advantages and limitations when used in lab experiments.
Scientific Research Applications
Crystal and Molecular Structure Analysis : Hexaphenoxycyclotriphosphazene's crystal and molecular structure have been extensively studied, providing insights into its non-planar cyclotriphosphazene ring and the steric effects of phenoxy-groups on its molecular conformation (Marsh & Trotter, 1971).
Star-Branched Polymer Synthesis : It is used in the synthesis of star-branched polymers, particularly in initiating polymerization processes. For example, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene has been utilized to produce six-armed, star-branched polymers (Chang et al., 1994).
Enhancing Epoxy Resin Properties : this compound has been incorporated into epoxy resins to improve thermal stability and flame retardancy. This includes creating composites that achieve high char yields and enhanced fire safety ratings (Pan et al., 2014), (Jiang et al., 2021).
Flame Retardancy Applications : It serves as a flame retardant in various polymers, enhancing their fire safety and thermal properties. This includes its use in poly(butylene terephthalate) to improve oxygen index and fire resistance (Levchik et al., 2000).
Biological Evaluation : this compound derivatives have been investigated for their antimicrobial activity against a range of bacteria and fungal strains, with some showing significant activity (Koran et al., 2013).
Polyurethane Foam Modification : It has been used in the preparation of modified rigid polyurethane foams, significantly improving thermal stability and fire behavior (Modesti et al., 2005).
Photophysical Properties : The thermal stability and fluorescence spectral properties of this compound derivatives have been explored, finding applications in areas like fluorescence imaging (Çoşut et al., 2009).
Heavy Metal Ion Removal : Phenoxy substituted cyclotriphosphazene derivatives have been studied for their ability to adsorb heavy metal ions, offering potential applications in environmental remediation (Özer et al., 2020).
Hydrogel Applications : Novel phosphazene compounds like hexakis[4-(acrylamido)phenoxy]cyclotriphosphazene have been used in synthesizing thermo and pH responsive hydrogels, finding applications in drug release and catalysis (Ozay et al., 2016).
Functional Macromolecule Synthesis : this compound has been involved in creating functional macromolecules, providing novel processes and materials for various applications (Ya, 2003).
Mechanism of Action
Target of Action
HPCTP is primarily used as a flame retardant . Its primary targets are various materials that are prone to catching fire, such as epoxy resin (EP) . By acting on these materials, HPCTP enhances their resistance to ignition and slows down the spread of fire.
Mode of Action
HPCTP interacts with its targets (flammable materials) by integrating into their structure. For instance, in the case of EP, HPCTP is combined with other compounds like UiO66-NH2 (a kind of metal-organic frame, MOF) and halloysite nanotubes (HNTs) to create a synergistic flame retardant . This interaction enhances the thermostability and fire safety of the material .
Biochemical Pathways
It’s known that the compound and its metabolites can antagonize retinoic acid and retinoic x receptors . This antagonistic activity may contribute to certain developmental abnormalities in organisms exposed to HPCTP .
Pharmacokinetics
It’s known that hpctp can be metabolized into pentaphenoxycyclotriphosphazene (ppctp) in organisms exposed to it .
Result of Action
The primary result of HPCTP’s action is enhanced flame retardancy. Materials treated with HPCTP exhibit increased resistance to ignition and slower spread of fire . Exposure to hpctp and its metabolites can also lead to developmental abnormalities in organisms .
Action Environment
The action of HPCTP can be influenced by various environmental factors. For instance, the flame retardant performances of materials treated with HPCTP can be weakened under certain conditions . Moreover, HPCTP has been detected in various environmental settings, indicating its potential to affect wildlife .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Hexaphenoxycyclotriphosphazene is thermally stable and has been used as a flame retardant
Cellular Effects
It has been used in the production of flame-retardant materials, suggesting that it may have an impact on cellular processes related to heat resistance
Molecular Mechanism
It is known that the compound is thermally stable, which may contribute to its effectiveness as a flame retardant
Temporal Effects in Laboratory Settings
Its thermal stability suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
properties
IUPAC Name |
2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFJDJUURJAICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152110 | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184-10-7 | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)









